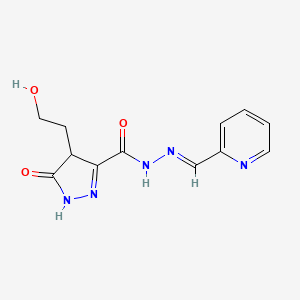

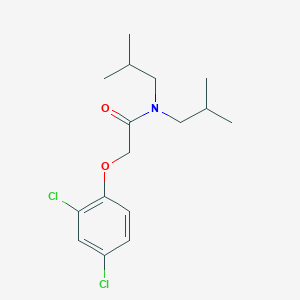

![molecular formula C17H20N2O3S B5779382 N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)

N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide" is a compound that likely shares chemical properties with sulfonamide and benzamide derivatives. These compounds are known for their diverse chemical reactivity and have been studied for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the acylation of amines or sulfonamides, followed by various functionalization reactions. For example, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, indicating the versatility of the N-substitution approach to achieve desired chemical functionalities (Morgan et al., 1990).

Molecular Structure Analysis

Structural analysis of similar compounds reveals the significance of the sulfonyl and benzamide groups in determining the molecular conformation and reactivity. Crystal structure analyses, such as those performed by Rublova et al. (2017), offer insights into the molecular and electronic structures of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, illustrating the complex interplay between molecular structure and chemical properties (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactions of benzamide and sulfonamide derivatives can be highly diverse, involving electrophilic substitutions, nucleophilic additions, and rearrangements. The reactivity can be significantly influenced by the presence of the sulfonyl and benzamide functional groups, leading to a range of chemical transformations. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives demonstrates a mild and regioselective approach to modifying these compounds (Sharafi-kolkeshvandi et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the intracellular concentration of certain proteins .

Mode of Action

It is believed that the compound may interact with the protein, leading to changes in its function .

Safety and Hazards

Propiedades

IUPAC Name |

4-propan-2-yl-N-[(4-sulfamoylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12(2)14-5-7-15(8-6-14)17(20)19-11-13-3-9-16(10-4-13)23(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWOYKBVMFRAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(propan-2-yl)-N-(4-sulfamoylbenzyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

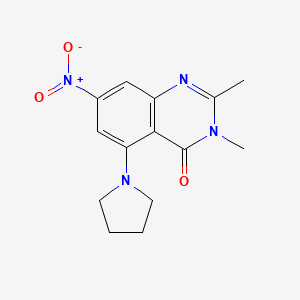

![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)

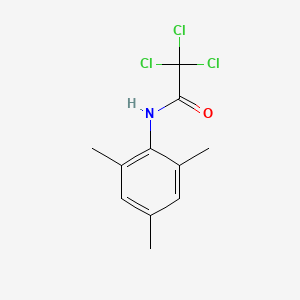

![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)

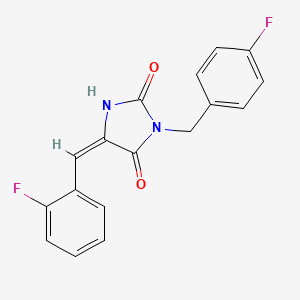

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)

![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)